Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate

Description

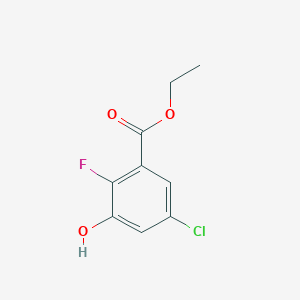

Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate is a halogenated aromatic ester characterized by a hydroxyl (-OH) group at the 3-position, a fluorine atom at the 2-position, and a chlorine atom at the 5-position on the benzene ring. The ethyl ester moiety enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

ethyl 5-chloro-2-fluoro-3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPALSYQRHAWUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the esterification of 5-chloro-2-fluoro-3-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of derivatives with different substituents on the benzene ring.

Oxidation: Conversion to 5-chloro-2-fluoro-3-hydroxybenzaldehyde or 5-chloro-2-fluoro-3-hydroxybenzoic acid.

Reduction: Formation of ethyl 5-chloro-2-fluoro-3-hydroxybenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their potential as:

- Antiviral Agents : Compounds with similar structures have demonstrated antiviral activities against various pathogens, including HIV and influenza viruses . The incorporation of halogen atoms is believed to enhance the interaction with viral targets.

- Antitubercular Agents : Recent studies have evaluated the compound's ability to inhibit the polyketide synthase enzyme involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. This inhibition is crucial for developing new treatments for tuberculosis .

- Antimicrobial Activity : The compound has shown activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent .

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Key applications include:

- Synthesis of Indole Derivatives : The compound can be utilized as a precursor in the synthesis of indole derivatives, which are known for their diverse biological activities. The synthetic pathways often involve condensation reactions that leverage the compound's functional groups.

- Enzymatic Resolution : The compound has been studied for its role in the enzymatic resolution of racemic mixtures, enhancing the production of specific enantiomers with desired pharmacological properties.

Case Study 1: Antiviral Activity

A study conducted on various halogenated benzoates, including this compound, revealed significant antiviral activity against HIV. The research involved synthesizing derivatives and evaluating their efficacy using cell-based assays. Results indicated that modifications to the hydroxyl group significantly influenced antiviral potency, highlighting structure-activity relationships critical for drug design .

Case Study 2: Antitubercular Screening

In a screening campaign involving over 150,000 compounds for antitubercular activity, derivatives of this compound were identified as promising candidates. These compounds were tested against the Pks13 enzyme, revealing inhibitory effects that could lead to new treatments for resistant strains of tuberculosis .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-fluoro-3-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance its binding affinity to target molecules, while the hydroxy group may participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Analysis

Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate belongs to a family of substituted benzoates. Below is a comparison with closely related compounds:

Table 1: Structural and Functional Group Comparison

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not Available | C₉H₈ClFO₃ | Cl (5), F (2), -OH (3) | Ester, Hydroxyl |

| Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate | 1805457-70-8 | C₁₀H₇ClF₄O₂ | Cl (2), F (5), CF₃ (3) | Ester, Trifluoromethyl |

| Ethyl 2-ethoxy-5-trifluoromethylbenzoate | Not Available | C₁₂H₁₃F₃O₃ | CF₃ (5), OEt (2) | Ester, Ethoxy |

Key Observations :

- Substituent Effects: The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogs like Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate, which contains a hydrophobic trifluoromethyl group .

Physicochemical and Regulatory Differences

Table 2: Physicochemical and Regulatory Comparison

Key Insights :

Biological Activity

Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate is a compound of significant interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with specific halogen and hydroxyl substitutions that enhance its biological interactions. The presence of both chloro and fluoro groups increases lipophilicity, which may improve membrane permeability and binding affinity to biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C10H8ClF O3 |

| Molecular Weight | 232.62 g/mol |

| Functional Groups | Ester, Hydroxy, Chloro, Fluoro |

The compound's mechanism of action involves interactions with specific enzymes and receptors. The chloro and fluoro substituents enhance binding affinity, while the hydroxy group can form hydrogen bonds with active site residues of target proteins. This interaction may modulate various biological pathways, including anti-inflammatory and antimicrobial responses.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

Studies have suggested that this compound exhibits anti-inflammatory activities. It may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound has a favorable safety profile at therapeutic concentrations. The maximum tolerated concentration (MTC) was determined in various cellular models, indicating minimal toxicity while maintaining effective biological activity .

Research Findings and Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of the compound to evaluate structure-activity relationships (SAR). It was found that modifications at the para position significantly influenced both cytotoxicity and antimicrobial potency .

- Pharmacokinetics : Prodrug formulations have been developed to enhance the oral bioavailability of this compound. For instance, prodrugs displayed improved absorption rates in animal models compared to the parent compound .

- Combination Therapies : Research has explored the use of this compound in combination with other agents to enhance therapeutic efficacy against resistant bacterial strains. This approach aims to synergistically reduce microbial load while minimizing resistance development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including esterification, halogenation, and hydroxylation. Key parameters affecting yield and purity include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions during halogenation steps (e.g., fluorine substitution) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for nitro-to-hydroxy conversions .

- Reaction Time : Extended times (12–24 hours) ensure complete esterification .

- Analytical Validation : Post-synthesis characterization uses NMR (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight verification. Thin-layer chromatography (TLC) monitors reaction progress .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should evaluate:

- Temperature Sensitivity : Store at –20°C or –80°C to prevent hydrolysis of the ester group. Accelerated stability testing at 40°C can predict degradation pathways .

- Solubility : Use DMSO or ethanol for stock solutions; avoid aqueous buffers unless pH-adjusted (pH 6–7) to minimize ester hydrolysis .

- Light Exposure : Protect from UV light to avoid photodegradation, as fluorinated aromatics are prone to radical-mediated breakdown .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from:

- Impurity Profiles : Use high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Compare batches using gas chromatography-mass spectrometry (GC-MS) to identify trace contaminants .

- Assay Conditions : Standardize buffer systems (e.g., Tris-HCl vs. phosphate) and co-solvents (e.g., DMSO concentration ≤1%) to minimize interference .

- Statistical Design : Apply factorial design (e.g., 2³ factorial) to isolate variables (e.g., pH, temperature, substrate concentration) influencing bioactivity outcomes .

Q. How can crystallographic data inform the molecular interactions of this compound with biological targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., oxidoreductases) to resolve binding modes. For example, fluorine’s electronegativity may stabilize hydrogen bonds with active-site residues .

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities, validated by isothermal titration calorimetry (ITC) for thermodynamic parameters .

Q. What advanced techniques characterize the electronic effects of substituents (Cl, F, OH) on the benzoate ring’s reactivity?

- Methodological Answer :

- Spectroscopic Analysis : Infrared (IR) spectroscopy identifies shifts in carbonyl stretching frequencies (C=O), reflecting electron-withdrawing effects of Cl/F .

- Computational Chemistry : Density functional theory (DFT) calculates partial charges and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .

- Kinetic Studies : Competitive fluorination/chlorination reactions under controlled conditions quantify substituent-directed regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.